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Compound Name: Nelipepimut-S
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A detailed review of Nelipepimut-S phase | and Il clinical trial data in the context of current
immunotherapeutic alternatives for breast cancer, providing researchers, scientists, and drug
development professionals with a comprehensive comparative guide.

This guide provides a meta-analysis of Nelipepimut-S (NPS, E75, NeuVax™), a HER2-derived
peptide vaccine, based on its phase | and Il clinical trial data. Its performance is objectively
compared with other immunotherapeutic alternatives for breast cancer, supported by
experimental data. The information is intended for researchers, scientists, and professionals in
drug development to facilitate an understanding of the clinical landscape and future directions
in breast cancer immunotherapy.

Nelipepimut-S: An Overview

Nelipepimut-S is a peptide vaccine derived from the human epidermal growth factor receptor 2
(HER?2) protein. It is designed to stimulate an immune response against cancer cells that
express HER2. The vaccine is composed of the E75 peptide (a nine-amino acid, MHC class |
peptide) combined with a granulocyte-macrophage colony-stimulating factor (GM-CSF)
adjuvant.[1][2] The proposed mechanism of action involves the presentation of the E75 peptide
by antigen-presenting cells to cytotoxic T lymphocytes (CTLs), leading to their activation and
subsequent destruction of HER2-expressing tumor cells.[3]

Nelipepimut-S Phase l/ll Clinical Trial Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1678017?utm_src=pdf-interest
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.targetedonc.com/view/adjuvant-t-dm1-continues-to-outperform-trastuzumab-in-her2-positive-early-breast-cancer
https://www.onclive.com/view/adjuvant-pertuzumab-plus-trastuzumab-and-chemotherapy-leads-to-os-benefit-in-early-stage-her2-breast-cancer
https://ascopost.com/news/february-2025/adjuvant-t-dm1-vs-trastuzumab-for-residual-her2-positive-breast-cancer-overall-survival-in-katherine/
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Phase | and Il clinical trials of Nelipepimut-S were conducted as dose escalation and schedule
optimization studies. These trials enrolled node-positive and high-risk node-negative breast
cancer patients with tumors expressing any level of HER2 (immunohistochemistry 1-3+).[4]
HLA-A2/A3 positive patients were vaccinated, while others were followed as a control group.[4]
The optimal dose was determined to be 1000 pg of Nelipepimut-S with 250 pug of GM-CSF.

The trials demonstrated that Nelipepimut-S was safe and could elicit a HER2-specific immune
response. Early results suggested a potential clinical benefit in preventing disease recurrence.

However, the subsequent phase Il PRESENT trial was stopped for futility, as it failed to show a
significant difference in invasive disease-free survival between the Nelipepimut-S and placebo

arms.

Quantitative Data Summary
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Comparison with Alternative Immunotherapies

The landscape of immunotherapy for breast cancer has evolved significantly, with several

alternatives to Nelipepimut-S now established as standards of care or showing promise in

clinical trials. This section compares Nelipepimut-S with monoclonal antibodies, antibody-drug

conjugates (ADCs), immune checkpoint inhibitors, and CAR-T cell therapy.
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Monoclonal Antibodies: Trastuzumab and Pertuzumab

Trastuzumab and Pertuzumab are monoclonal antibodies that target the HER2 receptor. They

represent a cornerstone of treatment for HER2-positive breast cancer.
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Antibody-Drug Conjugates (ADCs): T-DM1 and
Trastuzumab Deruxtecan

ADCs combine the targeting specificity of an antibody with the cytotoxic effect of a

chemotherapy drug.
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Immune Checkpoint Inhibitors: Pembrolizumab

Immune checkpoint inhibitors block proteins that prevent the immune system from attacking

cancer cells.
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Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically modifying a patient's T cells to recognize and attack

cancer cells. This is an emerging area for solid tumors, including breast cancer.
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Experimental Protocols
Nelipepimut-S Phase I/ll Trials

» Patient Population: Patients with histologically confirmed node-positive or high-risk node-

negative breast cancer with any degree of HER2 expression (IHC 1-3+). Patients were HLA-

typed, and HLA-A2/A3 positive patients were assigned to the vaccine group.

o Dosing Regimen: The trials were dose escalation and schedule optimization studies. The

optimal dose was determined to be 1000 pg of Nelipepimut-S mixed with 250 pug of GM-

CSF, administered as six monthly intradermal inoculations. Some patients received booster

inoculations.

» Control Group: HLA-A2/A3 negative patients were followed prospectively as an

observational control group.
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e Endpoints: The primary efficacy endpoint was disease recurrence. Disease-Free Survival
(DFS) was analyzed using Kaplan-Meier curves.

APHINITY Trial (Pertuzumab)

o Patient Population: Patients with HER2-positive, operable breast cancer.

o Treatment Arms: Patients were randomized to receive either pertuzumab or placebo, in
combination with trastuzumab and chemotherapy.

» Endpoints: The primary endpoint was invasive disease-free survival. Overall survival was a
key secondary endpoint.

KATHERINE Trial (T-DM1)

» Patient Population: Patients with HER2-positive early-stage breast cancer who had residual
invasive disease in the breast or axillary nodes after receiving neoadjuvant chemotherapy
plus a HER2-targeted therapy.

o Treatment Arms: Patients were randomized to receive 14 cycles of either T-DM1 or
trastuzumab.

o Endpoints: The primary endpoint was invasive disease-free survival.

DESTINY-Breast05 Trial (Trastuzumab Deruxtecan)

o Patient Population: Patients with high-risk, HER2-positive primary breast cancer with
residual invasive disease after neoadjuvant therapy.

o Treatment Arms: Patients were randomized to receive either trastuzumab deruxtecan (5.4
mg/kg) or T-DM1 (3.6 mg/kg) intravenously every three weeks for 14 cycles.

o Endpoints: The primary endpoint was invasive disease-free survival.

KEYNOTE-522 Trial (Pembrolizumab)

o Patient Population: Patients with previously untreated, high-risk, early-stage triple-negative
breast cancer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e Treatment Arms: Patients were randomized 2:1 to receive neoadjuvant pembrolizumab or

placebo, both with chemotherapy. After surgery, patients received adjuvant pembrolizumab
or placebo.

o Endpoints: The primary endpoints were pathological complete response and event-free
survival. Overall survival was a key secondary endpoint.

Visualizations

Nelipepimut-S (E75 peptide)

Antigen Presenting Cell (APC) Cytotoxic T Lymphocyte (CTL) Tumor Cell

} MHC Class | } ““““““““““ } T-Cell Receptor crL H— Activation & Proliferation Altack HER2+ Tumor Cell @

Click to download full resolution via product page

Caption: Mechanism of action of the Nelipepimut-S vaccine.
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Caption: Generalized workflow for Nelipepimut-S Phase I/1l clinical trials.
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Caption: Logical relationship of clinical outcomes for different immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. targetedonc.com [targetedonc.com]

2. onclive.com [onclive.com]

3. Adjuvant T-DM1 vs Trastuzumab for Residual HER2-Positive Breast Cancer Overall
Survival in KATHERINE - The ASCO Post [ascopost.com]

e 4. Final report of the phase I/1l clinical trial of the E75 (nelipepimut-S) vaccine with booster
inoculations to prevent disease recurrence in high-risk breast cancer patients - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Meta-Analysis of Nelipepimut-S and
Alternative Immunotherapies in Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1678017#a-meta-analysis-of-nelipepimut-s-
phase-i-and-ii-clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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